3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione
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Overview
Description
3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione is a chemical compound with a pyrimidinedione core structure This compound is characterized by the presence of a chloro substituent at the 5-position, a tert-butyl group at the 3-position, and a hydroxymethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the tert-Butyl Group: The tert-butyl group can be added through alkylation reactions using tert-butyl halides in the presence of a strong base.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro substituent can be reduced to form a hydrogen atom.
Substitution: The chloro substituent can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 2,4(1h,3h)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-carboxylic acid.
Reduction: Formation of 2,4(1h,3h)-Pyrimidinedione, 3-(1,1-dimethylethyl)-6-(hydroxymethyl)-.
Substitution: Formation of various substituted pyrimidinedione derivatives depending on the nucleophile used.
Scientific Research Applications
3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2,4(1h,3h)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-: Lacks the hydroxymethyl group.
2,4(1h,3h)-Pyrimidinedione, 3-(1,1-dimethylethyl)-6-(hydroxymethyl)-: Lacks the chloro substituent.
2,4(1h,3h)-Pyrimidinedione, 5-chloro-6-(hydroxymethyl)-: Lacks the tert-butyl group.
Properties
IUPAC Name |
3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c1-9(2,3)12-7(14)6(10)5(4-13)11-8(12)15/h13H,4H2,1-3H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWWBTSLDXVUJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(NC1=O)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180237 |
Source
|
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25546-02-5 |
Source
|
Record name | 3-tert-Butyl-5-chloro-6-hydroxymethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025546025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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